molecular formula C26H18Br4O8S B14613146 Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol CAS No. 57057-87-1

Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol

Katalognummer: B14613146
CAS-Nummer: 57057-87-1
Molekulargewicht: 810.1 g/mol
InChI-Schlüssel: MFMPABAUQLJMKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple bromine atoms and a sulfonyl group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: Shares structural similarities but lacks the sulfonyl group.

    3,5-Dibromobenzoic acid: Similar bromination pattern but different functional groups.

    4-Methyl-3,5-dibromobenzoic acid: Contains a methyl group instead of a sulfonyl group.

Uniqueness

Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol is unique due to its combination of bromine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

57057-87-1

Molekularformel

C26H18Br4O8S

Molekulargewicht

810.1 g/mol

IUPAC-Name

benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H6Br4O4S.2C7H6O2/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6;2*8-7(9)6-4-2-1-3-5-6/h1-4,17-18H;2*1-5H,(H,8,9)

InChI-Schlüssel

MFMPABAUQLJMKX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.